2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one
Description
2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one is an organic compound that features both a fluorine atom and a trifluoromethyl group attached to a phenyl ring. This compound is notable for its unique chemical properties, which include high stability, hydrophobicity, and significant electronic effects due to the presence of fluorine atoms.
Properties
CAS No. |
2301452-62-8 |
|---|---|
Molecular Formula |
C9H6F4O |
Molecular Weight |
206.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one typically involves the reaction of 2-fluorobenzaldehyde with trifluoromethyl ketone under specific conditions. One common method includes the use of lithium diisopropylamide (LDA) as a base in tetrahydrofuran (THF) at low temperatures. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the trifluoromethyl ketone to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the trifluoromethyl group enhance the compound’s binding affinity and specificity by providing strong electronic effects and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4’-trifluoromethylacetophenone: Similar in structure but lacks the fluorine atom on the phenyl ring.
4-fluoro-2-(trifluoromethyl)acetophenone: Contains both fluorine and trifluoromethyl groups but in different positions on the phenyl ring.
Uniqueness
2-fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and in applications requiring precise molecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
